

In-Depth Technical Guide: Bromoacetamido-PEG3-C2-Boc (CAS 1807537-33-2)

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Compound of Interest

Compound Name: Bromoacetamido-PEG3-C2-Boc

Cat. No.: B606374

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Introduction

Bromoacetamido-PEG3-C2-Boc, with the CAS number 1807537-33-2, is a heterobifunctional chemical linker instrumental in the field of targeted protein degradation.^{[1][2]} Specifically, it is a polyethylene glycol (PEG)-based linker designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).^{[1][2][3]} PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.^[4] This guide provides a comprehensive overview of the technical details of **Bromoacetamido-PEG3-C2-Boc**, its role in PROTAC development, and the general principles of its application.

Chemical Properties and Structure

Bromoacetamido-PEG3-C2-Boc is characterized by three key functional components: a bromoacetamide group, a PEG3 (triethylene glycol) spacer, and a Boc (tert-butyloxycarbonyl)-protected amine. This trifunctional nature allows for a sequential and controlled conjugation strategy in the synthesis of complex molecules like PROTACs.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	1807537-33-2	[2]
Molecular Formula	C ₁₅ H ₂₈ BrNO ₆	N/A
Molecular Weight	398.29 g/mol	N/A
Appearance	White to off-white solid	N/A
Purity	Typically >95%	[5]
Storage	Store at -20°C for long-term stability	N/A

Role in PROTAC Synthesis

The rational design of a PROTAC involves connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase via a chemical linker. The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.

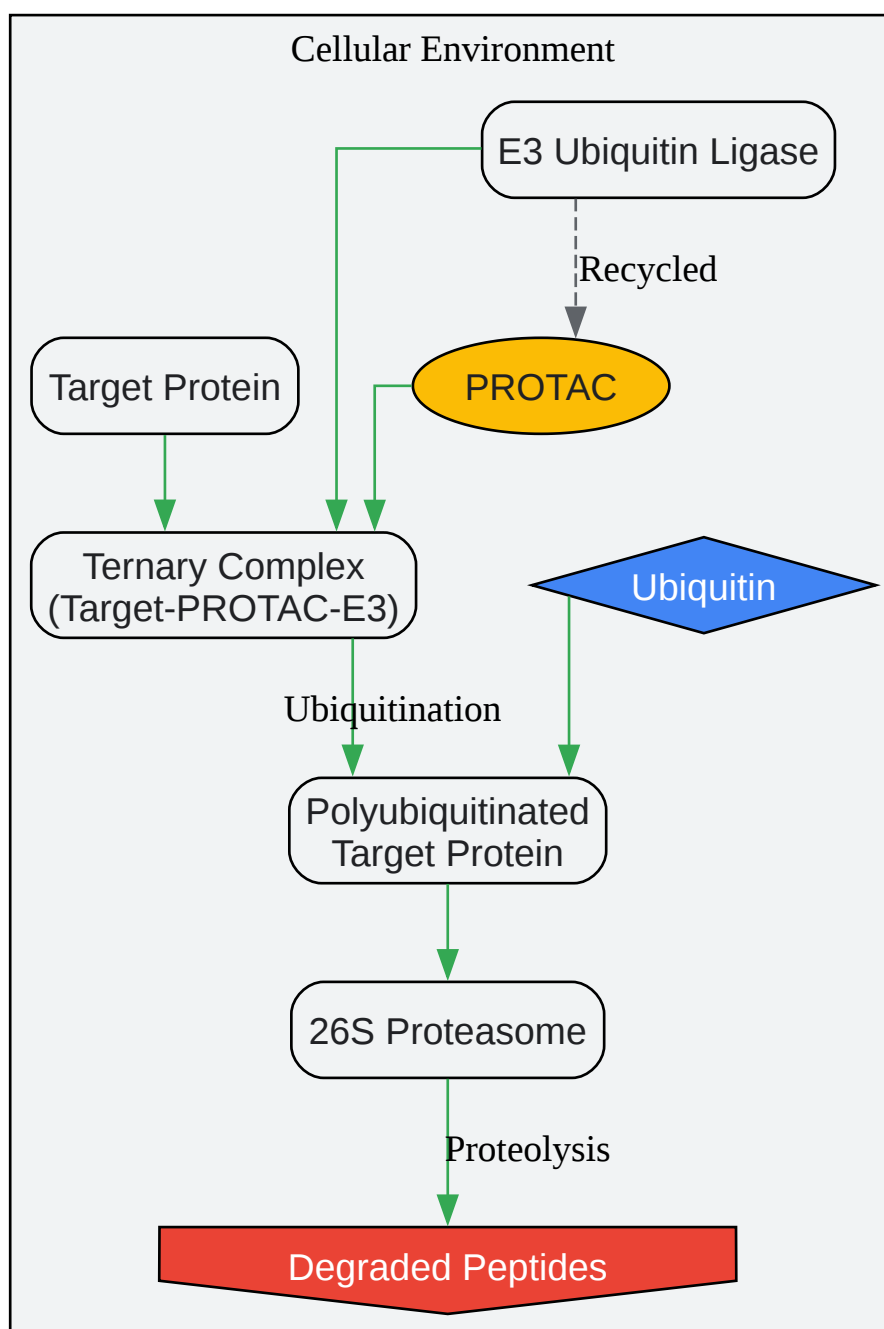
The structure of **Bromoacetamido-PEG3-C2-Boc** is tailored for this purpose:

- **Bromoacetamide Group:** This functional group is a reactive electrophile that can form a stable covalent bond with nucleophilic residues on a protein, most notably the thiol group of cysteine. This allows for the site-specific and irreversible attachment of the linker to a target protein or a ligand.
- **PEG3 Spacer:** The triethylene glycol spacer provides several advantages. It enhances the solubility of the resulting PROTAC molecule in aqueous media, which is crucial for biological applications. The length and flexibility of the PEG chain are also important for optimizing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ternary complex formation.
- **Boc-Protected Amine:** The Boc protecting group allows for the selective deprotection of the terminal amine. Once deprotected, this amine can be readily coupled to the E3 ligase ligand, completing the synthesis of the heterobifunctional PROTAC molecule.

Experimental Protocols

While specific, detailed experimental protocols for the use of **Bromoacetamido-PEG3-C2-Boc** in the synthesis of a particular PROTAC are not readily available in the public scientific literature, a general workflow can be outlined based on the chemical functionalities of the linker.

General Workflow for PROTAC Synthesis:



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